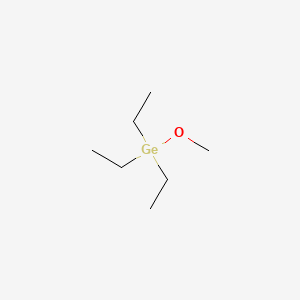

Triethyl(methoxy)germane

Description

Properties

IUPAC Name |

triethyl(methoxy)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18GeO/c1-5-8(6-2,7-3)9-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBLJTNYWPCAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Ge](CC)(CC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18GeO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587009 | |

| Record name | Triethyl(methoxy)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13414-89-6 | |

| Record name | Triethyl(methoxy)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triethyl Methoxy Germane and Analogous Alkoxygermanes

Established Synthetic Pathways for Organogermanium Ethers

The foundational methods for creating the germanium-carbon and germanium-oxygen bonds necessary for alkoxygermanes rely on well-understood reaction mechanisms.

Organolithium reagents are potent nucleophiles and strong bases due to the highly polar nature of the carbon-lithium bond. wikipedia.orgmt.com Their utility in organic synthesis is extensive, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. mt.comlibretexts.org In the context of organogermanium chemistry, these reagents are instrumental for introducing organic moieties onto a germanium center.

The fundamental reaction involves the nucleophilic attack of an organolithium compound (R-Li) on an electrophilic germanium halide precursor (R'₃Ge-X, where X is a halogen). This Sₙ2-type reaction effectively displaces the halide and forms a new germanium-carbon bond. wikipedia.orglibretexts.org

General Reaction Scheme: R₃Ge-X + R'-Li → R₃Ge-R' + LiX

To synthesize alkoxygermanes, this methodology can be adapted in a few ways. One approach is to use a pre-existing alkoxygermanium halide, such as chlorotrimethoxygermane, and react it with an organolithium reagent to introduce an alkyl or aryl group. A more common and direct pathway to a specific compound like triethyl(methoxy)germane involves first synthesizing the trialkylgermanium halide, which is then reacted with an alkoxide. For instance, triethylgermanium (B15089029) chloride can be prepared and subsequently reacted with a methoxide (B1231860) source. The reactivity of trialcoylalcoxy- and dialcoyalcoxychlorogermanes with organolithium reagents has been noted, highlighting the versatility of this synthetic approach. researchgate.net

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing efficient pathways for the formation of C-Ge bonds. rsc.orgrsc.org These reactions typically involve the coupling of an organogermanium compound with an organic electrophile, often catalyzed by a transition metal complex. rsc.org

Palladium complexes are frequently employed catalysts for these transformations. wikipedia.orgcore.ac.uk While historically considered less reactive than their organoboron or organotin counterparts, organogermanes have been shown to participate efficiently in Pd-catalyzed cross-couplings under specific conditions. wikipedia.orgcore.ac.ukacs.org This difference in reactivity can be exploited to achieve orthogonal synthesis, where a germane (B1219785) moiety remains intact while other functional groups undergo coupling reactions. acs.org The mechanism for activating the C-Ge bond can differ from traditional cross-coupling cycles, sometimes proceeding through an electrophilic aromatic substitution (SEAr)-type pathway. wikipedia.orgacs.org Gold wikipedia.orgacs.org and cobalt rsc.org catalysts have also been developed for C-Ge bond formation.

Key Features of Catalytic Organogermane Synthesis:

Catalysts: Primarily based on palladium, but also gold and cobalt. rsc.orgwikipedia.orgacs.orgrsc.org

Reactivity: Organogermanes can be less reactive than other organometallics, allowing for unique chemoselectivity. wikipedia.orgacs.org

Scope: Enables the synthesis of a wide variety of organogermanium compounds, including aryl, vinyl, and alkyl germanes. rsc.org

A more recent and highly efficient strategy for synthesizing organogermanes is through the direct germylation of C-H bonds. nih.govresearchgate.net This approach circumvents the need for pre-functionalized starting materials, such as organic halides or organometallic reagents, offering a more atom-economical route.

The process is often promoted by a strong, non-nucleophilic base, with lithium tetramethylpiperidide (LiTMP) being a prominent example. nih.govresearchgate.net The base deprotonates a C-H bond in an arene or heteroarene, creating a carbanion in situ. This nucleophile then attacks a germanium electrophile, such as triethylgermanium chloride, to form the desired C-Ge bond. nih.gov This method is valued for its operational simplicity, often conducted as a one-pot procedure at room temperature, and its high selectivity for specific C-H bonds, including those in arenes, heteroarenes, and benzylic positions. nih.govscispace.combohrium.com

Table 1: Comparison of Synthetic Strategies for Organogermanium Compounds

| Methodology | General Reaction | Key Reagents | Advantages | Citations |

|---|---|---|---|---|

| Organolithium Reactions | R'₃Ge-X + R-Li → R'₃Ge-R + LiX | Organolithium, Germanium Halide | Well-established, versatile for introducing various organic groups. | wikipedia.org, researchgate.net |

| Catalytic Coupling | R-Ge + R'-X → R-R' | Organogermane, Organic Halide, Metal Catalyst (e.g., Pd, Au) | High efficiency, functional group tolerance, potential for orthogonal reactivity. | rsc.org, wikipedia.org, rsc.org, acs.org |

| Direct C-H Germylation | R-H + R'₃Ge-X → R-GeR'₃ | Substrate with C-H bond, Strong Base (e.g., LiTMP), Germanium Halide | Atom economical, avoids pre-functionalization, operationally simple. | nih.gov, researchgate.net |

Advancements in Sustainable and Green Synthetic Approaches for Alkoxygermanes

Recent progress in organogermanium chemistry has emphasized the development of more sustainable and environmentally friendly synthetic protocols. nih.govscispace.com These "green chemistry" approaches aim to increase efficiency and reduce the environmental impact of chemical production. nih.gov

One significant advancement is the use of microwave-assisted synthesis. rjptonline.orgbohrium.com This technique has been reported as a straightforward and green method for producing organogermanium complexes, offering benefits such as faster reaction times and potentially lower energy consumption compared to conventional thermal methods. rjptonline.org

Another promising green approach involves a potassium bis(trimethylsilyl)amide (KHMDS)-catalyzed reaction for the synthesis of various organogermanes. This method is noted for its high chemoselectivity, simple operational procedure, and use of benign reaction conditions with a low-cost catalyst. nih.gov The development of less hazardous synthesis protocols is a key trend in moving the chemical industry toward long-term sustainability. nih.gov

Furthermore, research into green chemistry has explored the use of novel solvent systems and reaction media. The use of Natural Deep Eutectic Solvents (NADES), which are derived from non-toxic natural compounds, is being considered as an environmentally friendly alternative to traditional organic solvents. nih.gov Wet chemical reduction methods are also being encouraged as a greener alternative to previous liquid and gaseous phase syntheses for some organogermanium compounds. scispace.comijpsat.org

Table 1: Comparison of Conventional and Green Synthetic Approaches for Alkoxygermanes

| Method | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Thermal Method | Traditional solvents, external heating (e.g., oil bath) | Established and well-understood procedures. | rjptonline.org |

| Microwave-Assisted Synthesis | Microwave irradiation | Rapid heating, shorter reaction times, potentially higher yields, energy efficiency. | rjptonline.orgbohrium.com |

| KHMDS-Catalyzed Synthesis | Potassium bis(trimethylsilyl)amide (KHMDS) catalyst | High chemoselectivity, simple operation, benign reaction conditions, low-cost reagents. | nih.gov |

| Wet Chemical Reduction | Aqueous media | Promotes green chemistry by often using water as a solvent, reducing reliance on volatile organic compounds. | scispace.comijpsat.org |

Production Scalability and Industrial Viability of this compound Synthesis

The industrial viability of this compound and other alkoxygermanes is underscored by their use as precursors in advanced material fabrication processes. rsc.org Specifically, alkoxygermanes are utilized in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) to create thin films for applications such as phase change memory devices. google.comgoogle.com The use of these compounds in high-tech manufacturing implies that scalable and reliable production methods are not only feasible but are actively employed. google.com

The scalability of a synthetic process from the laboratory to an industrial scale depends on several factors. These include the simplicity of the procedure, the cost and availability of raw materials, reaction yields, and the ease of product isolation and purification. nih.gov The common synthetic routes for alkoxygermanes, such as the reaction of halogermanes with organometallic reagents, can be adapted for larger-scale production. thieme-connect.de

Key considerations for industrial production include:

Process Efficiency: Reactions that are simple to perform, have high substrate tolerance, and result in high yields are favored for scaling up. nih.gov

Workup and Isolation: A straightforward workup, such as simple filtration to isolate the product, significantly improves the efficiency and economic feasibility of a large-scale process. nih.gov

Raw Material Sourcing: The industrial synthesis of necessary reagents, such as triethyl orthoformate from hydrogen cyanide and ethanol, ensures a stable supply chain for precursor production. wikipedia.org

Purity Requirements: Applications like ALD demand high-purity precursors. The manufacturing process must be capable of delivering materials that meet stringent specifications for thermal stability and low impurity levels. google.com

The advantages of ALD, such as excellent conformality, reproducibility, and large-area capability, make it an attractive method for manufacturing next-generation integrated circuits, thereby driving the demand for suitable precursors like alkoxygermanes. google.com

Table 2: Factors Influencing Industrial Viability of this compound Synthesis

| Factor | Description | Implication for Scalability |

|---|---|---|

| Raw Material Cost & Availability | Cost and supply chain stability of starting materials like germanium tetrachloride, ethanol, and organometallic reagents. | Low-cost, readily available materials are essential for economic viability on an industrial scale. nih.govwikipedia.org |

| Reaction Yield & Selectivity | The efficiency of the reaction in converting reactants to the desired product without significant side-product formation. | High yields and selectivity reduce waste and purification costs, directly impacting profitability. thieme-connect.de |

| Process Safety & Simplicity | The hazards associated with reagents and reaction conditions (e.g., pyrophoric reagents, high pressures) and the complexity of the procedure. | Simpler, safer processes are easier and cheaper to scale up and operate. nih.gov |

| Product Purification | The ease of separating the final product from unreacted starting materials, solvents, and byproducts. | Efficient purification (e.g., distillation, filtration) is critical for meeting the high-purity demands of applications like ALD/CVD. google.comnih.gov |

| Waste Management | The environmental impact and cost associated with disposing of waste streams generated during production. | Green chemistry approaches that minimize waste are increasingly important for sustainable and cost-effective industrial production. nih.gov |

Reactivity and Mechanistic Investigations of Triethyl Methoxy Germane and Alkoxygermanes

Reactivity in Hydrogenation Reactions

The hydrogenation of organogermanium compounds, particularly those containing aryl groups, is a key transformation for creating saturated cyclic germanes. These reactions are often catalyzed by transition metal complexes and can exhibit high selectivity.

Catalytic Hydrogenation of Triethyl(aryl)germanes with Methoxy (B1213986) Substituents

The catalytic hydrogenation of triethyl(aryl)germanes, including those with methoxy substituents, has been investigated using various catalysts. nih.govacs.org Triethyl(phenyl)germane is often used as a standard substrate to optimize reaction conditions. nih.govacs.orgresearchgate.net For instance, the use of Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) has shown high efficacy, leading to excellent yields of the corresponding hydrogenated products. nih.govresearchgate.net

Studies have shown that functionalized aryl germanes, such as those with methoxy and methyl groups, can be successfully hydrogenated. nih.govacs.org The position of the substituent on the aryl ring can, however, influence the reaction's diastereoselectivity. nih.govacs.org For example, while methoxy-substituted arene derivatives generally show good reactivity and yield, meta-substituted compounds may result in lower diastereomeric ratios. nih.govacs.org The hydrogenation of more complex systems, like triethyl(naphthalen-1-yl)germane and its methoxy-substituted derivatives, has also been achieved, yielding fully saturated products. nih.govacs.org

Table 1: Hydrogenation of Methoxy-Substituted Triethyl(aryl)germanes

| Substrate | Catalyst | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Triethyl(2-methoxyphenyl)germane | Rh₂O₃/PtO₂·H₂O | Triethyl(2-methoxycyclohexyl)germane | 88% | >20:1 | acs.org |

| Triethyl(3-methoxyphenyl)germane | Rh₂O₃/PtO₂·H₂O | Triethyl(3-methoxycyclohexyl)germane | 57% | 4:1 | nih.govacs.org |

| Triethyl(4-methoxyphenyl)germane | Rh₂O₃/PtO₂·H₂O | Triethyl(4-methoxycyclohexyl)germane | 85% | >20:1 | acs.org |

| Triethyl(3-methoxynaphthalen-2-yl)germane | Rh₂O₃/PtO₂·H₂O | Triethyl(3-methoxydecahydronaphthalen-2-yl)germane | Good | Not Reported | nih.gov |

Stereochemical Outcomes and Diastereoselectivity in Hydrogenation Processes

The stereochemical outcome of hydrogenation reactions is a critical aspect, with a general preference for the formation of cis-isomers. nih.govresearchgate.net This diastereoselectivity is influenced by several factors, including the nature of the catalyst, the substrate's structure, and the reaction conditions. fiveable.me In the hydrogenation of aryl germanes, the high diastereoselectivity observed is often attributed to the directing effect of the germyl (B1233479) group, favoring the delivery of hydrogen from a specific face of the aromatic ring. nih.govresearchgate.net

For substituted aryl germanes, the position and nature of the substituent play a significant role. nih.govacs.org As noted, meta-substituted methoxy and methyl groups can lead to a decrease in diastereoselectivity. nih.govacs.org The development of highly diastereoselective reduction methods is crucial for synthesizing complex molecules with specific stereochemistries, which is vital in fields like pharmaceuticals and natural product synthesis. fiveable.me

Electrochemical Reactivity Studies of Alkoxygermanes

Electrochemical methods provide a powerful tool for investigating the reactivity of organogermanium compounds, offering insights into their electron transfer processes and bond cleavage mechanisms.

Mechanistic Pathways of Electron Transfer in α-Alkoxygermane Systems

Electrochemical studies on α-alkoxygermanes have revealed that the germanium atom facilitates electron transfer from a β-situated oxygen atom. researchgate.net This promotion of electron transfer is a key aspect of their electrochemical behavior. The mechanistic pathways often involve the generation of radical intermediates, which can then undergo further reactions. researchgate.netmdpi.com Understanding these electron transfer pathways is fundamental to controlling the outcomes of electrochemical reactions involving these compounds. nih.gov

Facile Cleavage of Germanium-Carbon Bonds under Electrochemical Conditions

A significant feature of the electrochemical reactivity of α-alkoxygermanes is the facile cleavage of the germanium-carbon (Ge-C) bond. researchgate.net Preparative electrolysis of these compounds leads to the breaking of this bond, which can be coupled with the introduction of nucleophiles, such as alcohols, onto the carbon atom. researchgate.net This process offers a synthetic route to functionalized organic molecules. The cleavage of C-C bonds under electrochemical conditions is also a known process, highlighting the utility of electrochemistry in bond activation and functionalization. nih.gov

Chemical Transformations with Nucleophilic and Electrophilic Reagents

Triethyl(methoxy)germane and related alkoxygermanes can react with a variety of nucleophilic and electrophilic reagents, leading to diverse chemical transformations. The reactivity of the Ge-C bond is a central theme in these reactions. rsc.org

Organogermanes, in general, exhibit notable robustness and can participate in various coupling reactions. researchgate.netacs.org For instance, they can be unreactive in certain palladium-catalyzed cross-coupling reactions while showing selective reactivity under other conditions. researchgate.net The reaction of triethyl(3-methoxyprop-1-yn-1-yl)germane, a related compound, involves nucleophilic substitution and coupling reactions. evitachem.com

The interaction with electrophiles is also a key area of study. For example, the reaction of germylenes with alkynes can lead to insertion into the Ge-C bond. rsc.org Furthermore, recent studies have demonstrated the site-selective ipso-nitration of aryl germanes using a photocatalytic system, showcasing a novel C-N bond formation at the germanium-bearing carbon. acs.org This highlights the potential to selectively functionalize organogermanes in the presence of other reactive groups. acs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Triethyl(aryl)germanes |

| Triethyl(phenyl)germane |

| Nishimura's catalyst (Rh₂O₃/PtO₂·H₂O) |

| Triethyl(naphthalen-1-yl)germane |

| α-Alkoxygermanes |

| Triethyl(3-methoxyprop-1-yn-1-yl)germane |

Reactions of Alkoxygermanes with Methoxide (B1231860) and Other Nucleophilic Species

Alkoxygermanes, such as this compound, exhibit reactivity towards nucleophiles, which is a key aspect of their chemical behavior. The germanium-oxygen bond in alkoxygermanes is susceptible to cleavage by strong nucleophiles.

Reactions involving methoxide (CH₃O⁻) demonstrate a classic example of nucleophilic substitution at the germanium center. researchgate.net The methoxide ion, a potent nucleophile, attacks the electrophilic germanium atom, leading to the displacement of the existing alkoxy group. saskoer.calibretexts.org This process is analogous to the well-known Sₙ2 reactions at carbon centers, where the rate can be influenced by the concentrations of both the alkoxygermane and the nucleophile. youtube.com

The general mechanism involves the nucleophilic attack on the germanium atom, forming a transient pentacoordinate intermediate or transition state. Subsequently, the leaving group (the original alkoxy group) departs, resulting in the formation of a new germanium-nucleophile bond. The reactivity in these substitution reactions can be influenced by several factors, including the steric bulk of the substituents on the germanium atom and the nature of the nucleophile.

The kinetics of these reactions often follow second-order rate laws, consistent with a bimolecular nucleophilic substitution (Sₙ2) mechanism. youtube.com However, under certain conditions, a unimolecular (Sₙ1-like) pathway involving the initial dissociation of the alkoxy group to form a germylium ion intermediate might be possible, particularly with bulky substituents or in the presence of Lewis acids that can coordinate to the oxygen atom and facilitate leaving group departure. youtube.com

Other nucleophilic species, besides methoxide, can also react with alkoxygermanes. These include other alkoxides, amines, and organometallic reagents like Grignard reagents. youtube.com The outcome of these reactions is the formation of new organogermanium compounds with different functional groups attached to the germanium atom.

Electrophilic Activation and Reactivity Enhancement in Germanium Centers

The reactivity of the germanium center in alkoxygermanes can be significantly enhanced through electrophilic activation. This strategy involves the use of an electrophile to increase the electrophilicity of the germanium atom, making it more susceptible to nucleophilic attack.

One common method of electrophilic activation is the use of Lewis acids. A Lewis acid can coordinate to the oxygen atom of the alkoxy group, effectively withdrawing electron density from the germanium-oxygen bond. This polarization makes the germanium atom more electron-deficient and, therefore, a better target for nucleophiles. This approach is particularly useful for promoting reactions with weaker nucleophiles that might not react readily with the unactivated alkoxygermane.

Another mode of activation involves protonation of the alkoxy group by a strong acid. wiley-vch.de Similar to the action of a Lewis acid, protonation makes the alkoxy group a better leaving group (as a neutral alcohol molecule), thereby facilitating nucleophilic substitution at the germanium center.

The introduction of electron-withdrawing groups on the substituents attached to the germanium atom can also intrinsically enhance the electrophilicity of the germanium center. These groups pull electron density away from the germanium, making it more reactive towards nucleophiles without the need for an external activating agent. cyberleninka.ru This principle allows for the fine-tuning of the reactivity of organogermanium compounds for specific synthetic applications. researchgate.netbakhtiniada.ru

Computational and Theoretical Insights into Reaction Mechanisms

Transition State Analysis and Potential Energy Surface Mapping for this compound Reactions

Computational chemistry provides powerful tools for investigating the detailed mechanisms of chemical reactions, including those involving this compound. researchgate.netmdpi.com Transition state analysis and potential energy surface (PES) mapping are central to understanding the energetics and pathways of these reactions. fiveable.melibretexts.org

A potential energy surface is a multidimensional plot that represents the potential energy of a system as a function of the geometric coordinates of its atoms. mdpi.com For a reaction involving this compound, the PES would map the energy changes as the reactants approach each other, pass through a transition state, and form the products. nih.gov

Key features of a PES for a typical reaction of this compound include:

Reactant and Product Valleys: These are the low-energy regions on the PES corresponding to the stable reactant (e.g., this compound and a nucleophile) and product molecules. fiveable.me

Transition State (Saddle Point): This is the highest energy point along the minimum energy path connecting the reactants and products. fiveable.me The structure at the transition state represents the fleeting arrangement of atoms at the peak of the energy barrier. Computational methods can be used to locate and characterize the geometry and energy of this transition state.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. It is a critical parameter that determines the rate of the reaction. A lower activation energy corresponds to a faster reaction.

For a nucleophilic substitution reaction at the germanium center of this compound, computational studies can model the approach of the nucleophile, the formation of the pentacoordinate transition state, and the departure of the methoxy group. These calculations provide insights into the geometry of the transition state, including bond lengths and angles, which are often difficult to determine experimentally. researchgate.net

The table below presents hypothetical data derived from computational studies on a nucleophilic substitution reaction of this compound, illustrating the kind of information that can be obtained.

| Parameter | Reactants | Transition State | Products |

| Ge-O Bond Length (Å) | 1.80 | 2.05 | - |

| Ge-Nucleophile Distance (Å) | 3.50 | 2.10 | 1.95 |

| Relative Energy (kcal/mol) | 0 | +15 | -10 |

| Note: This table is for illustrative purposes and does not represent actual experimental data. |

By mapping the entire PES, chemists can explore different possible reaction pathways and identify the most favorable one. nih.gov This information is invaluable for predicting reaction outcomes and designing new, more efficient chemical transformations.

Elucidation of the Methoxy Group's Electronic and Steric Influence on Reactivity

The methoxy group (-OCH₃) in this compound plays a crucial role in determining the molecule's reactivity, exerting both electronic and steric effects. cyberleninka.rursc.org

Electronic Effects: The oxygen atom in the methoxy group is more electronegative than the germanium atom, leading to a polarized Ge-O bond. scribd.com This polarization makes the germanium atom partially positive (electrophilic) and thus susceptible to attack by nucleophiles. The methoxy group can also act as a π-donor through its lone pairs of electrons, which can influence the electron density at the germanium center. However, its primary electronic role in the context of nucleophilic substitution is as a good leaving group, especially when activated by protonation or coordination to a Lewis acid.

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups, which can impede a chemical reaction. unimelb.edu.au The methoxy group, along with the three ethyl groups, contributes to the steric bulk around the germanium center in this compound. While not excessively large, this steric crowding can influence the trajectory of an incoming nucleophile. For very bulky nucleophiles, the reaction rate may be slowed down due to steric repulsion. msuniv.ac.in

Computational studies can quantify these effects. By comparing the calculated activation energies for the reactions of a series of alkoxygermanes with varying alkoxy groups (e.g., methoxy, ethoxy, isopropoxy), the influence of steric bulk on the reaction rate can be systematically evaluated. acs.org Similarly, by comparing with germanes bearing different electron-donating or -withdrawing groups, the electronic influence of the methoxy group can be isolated and understood. researchgate.net

Investigation and Characterization of Transient Germanium-Containing Intermediates (e.g., Germylenes, Germylium Ions)

Reactions of organogermanium compounds, including alkoxygermanes, can proceed through highly reactive, short-lived species known as transient intermediates. nih.gov The investigation and characterization of these intermediates are crucial for a complete understanding of the reaction mechanisms. bakhtiniada.ru

Germylenes: Germylenes are germanium analogs of carbenes, featuring a divalent germanium atom (Ge(II)) with a lone pair of electrons and two substituents (R₂Ge:). uni-oldenburg.de These species are typically highly reactive and can be generated through various methods, including the thermal or photochemical decomposition of certain organogermanium precursors. nih.gov Although not a direct product from simple substitution on this compound, understanding germylenes is important in the broader context of organogermanium reactivity. They can undergo reactions such as insertion into single bonds and dimerization to form digermenes (Ge=Ge). nih.govrsc.org Laser flash photolysis is a key technique used to generate and study these transient species in real-time, allowing for the measurement of their absorption spectra and reaction kinetics. nih.gov

Germylium Ions: Germylium ions (or germyl cations) are the germanium counterparts of carbenium ions, featuring a trivalent, positively charged germanium atom (R₃Ge⁺). researchgate.netbakhtiniada.ru These species are often proposed as intermediates in reactions involving the departure of a good leaving group from a tetravalent germanium center, which could include Sₙ1-type reactions of alkoxygermanes under strongly activating conditions. researchgate.netbakhtiniada.ru Quantum chemical calculations often suggest the formation of germylium ions as transient intermediates in various organogermanium reactions. researchgate.net Their high Lewis acidity makes them extremely reactive towards any available nucleophiles. researchgate.net While challenging to observe directly due to their high reactivity, their existence can be inferred from reaction products and computational modeling. bakhtiniada.ru

The table below summarizes key characteristics of these transient germanium intermediates.

| Intermediate | Description | Typical Generation Method | Reactivity |

| Germylene (R₂Ge:) | Divalent germanium (Ge(II)) with a lone pair. uni-oldenburg.de | Photolysis or thermolysis of precursors like germacyclopentenes. nih.gov | Insertion, dimerization to digermenes. nih.govrsc.org |

| Germylium Ion (R₃Ge⁺) | Trivalent, positively charged germanium (Ge(IV)). bakhtiniada.ru | Heterolytic cleavage of a Ge-X bond where X is a good leaving group. researchgate.net | Highly electrophilic; reacts rapidly with nucleophiles. bakhtiniada.ru |

The study of these transient species often requires a combination of experimental techniques (like low-temperature NMR, laser flash photolysis) and theoretical calculations to trap, observe, or infer their structure and reactivity. researchgate.netbakhtiniada.runih.gov

Theoretical and Computational Chemistry of Triethyl Methoxy Germane Systems

Studies on Non-Covalent Interactions, Including Tetrel Bonds

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. rsc.orgsunyempire.edumdpi.com Organogermanium compounds, including triethyl(methoxy)germane, can participate in a specific type of non-covalent interaction known as a tetrel bond.

A tetrel bond is an attractive interaction where a Group 14 element (the tetrel atom, such as C, Si, Ge, Sn) acts as an electrophilic site (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). rsc.orgnih.gov This interaction is often mediated by the aforementioned σ-hole on the tetrel atom. semanticscholar.orgnih.gov

The strength of tetrel bonds is not static but is highly dependent on the chemical environment of the tetrel atom. Computational studies have systematically explored the factors influencing these interactions. usu.edu Key factors include the nature of the substituents on the tetrel atom and the geometry of the molecule. nih.govmdpi.com

Substituent Effects: Electron-withdrawing substituents attached to the germanium atom enhance the σ-hole, leading to stronger tetrel bonds. nih.govusu.edu For example, replacing hydrogen atoms with fluorine atoms on a tetrel-containing molecule progressively strengthens the interaction. usu.edu

Geometric Effects: The geometry of the substituents around the tetrel atom has a dramatic effect on bond strength. nih.govmdpi.comscilit.com Computational studies have shown that changing the angles between substituents can significantly increase the strength of the tetrel bond. nih.govmdpi.com This is because geometric distortions can better expose the electrophilic σ-hole on the germanium atom and enhance the charge transfer component of the interaction. mdpi.com

Nature of the Tetrel Atom: The strength of the tetrel bond generally increases as one moves down Group 14, following the order C < Si < Ge < Sn, although some exceptions exist. usu.edu Heavier tetrel atoms are more polarizable, which contributes to stronger interactions.

| Factor Influencing Tetrel Bond Strength | Effect on Bond Strength | Rationale |

| Substituent Electronegativity | Increases with more electron-withdrawing substituents. | Enhances the positive electrostatic potential (σ-hole) on the germanium atom. usu.edu |

| Molecular Geometry | Can be dramatically increased by distorting substituent angles. | Reduces steric hindrance, exposes the σ-hole, and enhances the charge transfer component. nih.govmdpi.com |

| Position in Periodic Table | Generally increases down the group (Si < Ge < Sn). | Increased atomic radius and polarizability of heavier tetrel atoms lead to stronger interactions. usu.edu |

| Lewis Base | Stronger Lewis bases (e.g., NH₃) form stronger bonds. | More effective electron donation from the Lewis base to the σ-hole of the germanium atom. nih.gov |

Computational modeling is an indispensable tool for investigating how intermolecular interactions, such as tetrel bonds and hydrogen bonds, dictate the self-assembly of molecules into larger, ordered structures like crystals. rsc.org These models can predict the preferred conformations and packing arrangements of organogermanium compounds in the solid state. semanticscholar.orgnih.gov

By calculating the interaction energies between molecules, researchers can understand the driving forces behind crystal formation. Tetrel bonds, due to their directionality and strength, can be used as a robust tool in crystal engineering to design materials with specific structures and properties. semanticscholar.org Theoretical models can simulate how molecules of this compound might interact with each other or with other molecules, predicting the formation of dimers, chains, or more complex three-dimensional networks, providing insights into potential self-assembly phenomena.

Computational Vibrational Spectroscopy and Spectroscopic Data Correlation

Computational vibrational spectroscopy is a field that uses theoretical calculations to predict and interpret the vibrational spectra (e.g., infrared and Raman) of molecules. arxiv.orgchimia.chcore.ac.ukresearchgate.net These methods provide a direct link between a molecule's structure and its spectroscopic signature. arxiv.orgchimia.ch For a molecule like this compound, computational approaches can calculate the frequencies and intensities of its vibrational modes.

The process typically involves:

Optimizing the molecular geometry to find the lowest energy structure.

Calculating the second derivatives of the energy with respect to the atomic positions to determine the vibrational frequencies and normal modes.

Simulating the IR or Raman spectrum based on these calculated properties.

A significant advantage of this approach is the ability to assign specific spectral bands to the vibrations of particular functional groups within the molecule, such as the Ge-O stretch, C-H bends of the ethyl groups, or vibrations of the methoxy (B1213986) group. nih.gov

Furthermore, advanced techniques like two-dimensional correlation spectroscopy (2D-COS) can be used to analyze changes in spectra under an external perturbation (like temperature or concentration changes). rjeid.commdpi.com While often applied to experimental data, the principles can be used in conjunction with computational results to unravel complex spectral features and identify correlated motions within the molecule. nih.govresearchgate.netresearchgate.net By comparing the computationally predicted spectra with experimental data, the accuracy of the theoretical model can be validated, and a more profound understanding of the molecule's dynamic behavior can be achieved. arxiv.org

Thermochemical Data Derivation and Kinetic Modeling of Relevant Reactions

Derivation of Thermochemical Data

Standard enthalpies of formation (ΔfH°) are fundamental thermochemical parameters. For many organometallic compounds, these are determined through reaction calorimetry rather than direct combustion, due to the potential for incomplete combustion and the formation of complex solid products. nist.gov

Computational chemistry offers a powerful alternative for deriving thermochemical data. insilico.eu High-level quantum chemical calculations can predict gas-phase enthalpies of formation with a high degree of accuracy. Methodologies such as G3, G4, and various composite methods are often employed. For larger organometallic systems, Density Functional Theory (DFT) has proven to be a cost-effective and reasonably accurate approach. fu-berlin.de The MOR41 benchmark set, for instance, provides a reference for assessing the performance of different computational methods for organometallic thermochemistry. nih.gov For this compound, a computational approach would involve geometry optimization followed by frequency calculations to obtain the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

Below is a hypothetical data table illustrating the type of thermochemical data that could be derived for this compound using computational methods, with placeholder values.

| Property | Hypothetical Value | Unit | Method of Derivation |

| Standard Enthalpy of Formation (gas) | -XXX.X | kJ/mol | G4 Theory |

| Standard Gibbs Free Energy of Formation (gas) | -YYY.Y | kJ/mol | G4 Theory |

| Standard Entropy (gas) | ZZZ.Z | J/(mol·K) | DFT (B3LYP/6-31G) |

| Ge-O Bond Dissociation Energy | AAA.A | kJ/mol | DFT (B3LYP/6-31G) |

| Ge-C Bond Dissociation Energy | BBB.B | kJ/mol | DFT (B3LYP/6-31G*) |

Kinetic Modeling of Relevant Reactions

Kinetic modeling of reactions involving this compound, such as thermal decomposition or hydrolysis, is essential for predicting reaction rates and understanding mechanisms. The decomposition of germane (B1219785) (GeH4) has been studied theoretically, providing a framework for modeling similar reactions in more complex organogermanium compounds. nih.govresearchgate.netresearchgate.net

A typical kinetic model for the thermal decomposition of this compound would involve a series of elementary reaction steps, including:

Initiation: Homolytic cleavage of the weakest bond, likely the Ge-C or Ge-O bond, to form radical species.

Propagation: A series of reactions where the initial radical products react with parent molecules to generate new radicals and stable products.

Termination: Combination or disproportionation of radical species to form stable, non-radical products.

The rate constants for these elementary steps can be estimated using transition state theory, informed by parameters obtained from quantum chemical calculations. Computational fluid dynamics (CFD) can be coupled with kinetic models to simulate the behavior of the compound in a reactor. nih.gov Detailed kinetic mechanisms, often presented in formats like CHEMKIN, are used in such simulations.

Advanced Computational Methodologies and Their Application to Organogermanium Systems

Advanced computational methodologies are indispensable tools for investigating the electronic structure, bonding, and reactivity of organogermanium compounds like this compound. researchgate.netresearchgate.net These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for studying organometallic systems due to its favorable balance of accuracy and computational cost. fu-berlin.demdpi.comcoe.edu Various exchange-correlation functionals are available, and their performance can be benchmarked against experimental data or higher-level calculations. acs.org For organogermanium compounds, DFT can be used to:

Determine Molecular Structures: Predict bond lengths, bond angles, and dihedral angles.

Calculate Spectroscopic Properties: Simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra to aid in the characterization of new compounds.

Investigate Reaction Mechanisms: Map out potential energy surfaces for reactions, locate transition states, and calculate activation energies. This is particularly useful for understanding the mechanisms of decomposition, hydrolysis, and other reactions of this compound.

High-Level Ab Initio Methods

For more accurate energy calculations, especially for smaller systems or for benchmarking DFT results, high-level ab initio methods are employed. These include:

Møller-Plesset Perturbation Theory (MP2, MP3, MP4): These methods incorporate electron correlation to improve upon the Hartree-Fock approximation.

Coupled-Cluster Theory (CC): Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies. nih.gov The development of linear-scaling coupled cluster methods, such as DLPNO-CCSD(T), has made it possible to apply these highly accurate methods to larger molecules. nih.gov

The table below summarizes some advanced computational methodologies and their potential applications to the study of this compound.

| Computational Method | Application to this compound |

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation, reaction mechanism studies. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic excitation energies and UV-Vis spectra. |

| Møller-Plesset Perturbation Theory (MP2) | More accurate energy calculations and geometry optimizations than standard DFT. |

| Coupled-Cluster Theory (e.g., CCSD(T)) | High-accuracy single-point energy calculations for benchmarking other methods. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the nature of chemical bonds, such as the Ge-O and Ge-C bonds. |

The application of these computational tools can provide a detailed understanding of the chemical and physical properties of this compound, guiding experimental work and enabling the prediction of its behavior in various chemical environments. dntb.gov.uaumn.edu

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on Triethyl(methoxy)germane and Alkoxygermanes

Alkoxygermanes, including this compound, represent a class of organogermanium compounds with a rich history and diverse reactivity. The Ge-O bond in these compounds is a key functional group, and its chemistry has been explored in various contexts. Early research focused on fundamental synthesis and reactivity, such as the preparation of alkoxygermanes from organogermanium oxides and their addition reactions. rsc.orgarchive.org The reactivity of the germanium-carbon bond in organogermanium compounds is generally situated between that of organosilicon and organotin compounds. wikipedia.org Historically, organogermanes were often considered less reactive than their tin or silicon counterparts in certain cross-coupling reactions, which, combined with the higher cost of germanium, led to their underutilization. wikipedia.orgresearchgate.netacs.org

Key findings reveal that the properties of organogermanium compounds are influenced by the substituents on the germanium atom. For instance, the presence of electron-withdrawing aryl groups can significantly affect molecular structure and reactivity. mdpi.comnih.gov The synthesis of various organogermanium compounds, including those with Ge-O bonds, has been well-documented, with methods often involving the reaction of germanium halides with organolithium or Grignard reagents. wikipedia.org The stability of the Ge-C bond to air is a notable feature, although Ge-H bonds are susceptible to oxidation. wikipedia.org Research has also touched upon the electrochemical properties and antioxidant activities of certain organogermanium complexes, indicating the potential for these compounds in redox-active systems. mdpi.com

Identification of Unexplored Reactivity Patterns and Transformative Potential

Despite decades of research, the full synthetic potential of organogermanes, including alkoxygermanes, remains to be unlocked. Recent studies have begun to challenge the historical view of organogermanes as relatively inert. researchgate.netacs.org A significant area for future exploration lies in uncovering novel modes of activation for the notoriously robust Ge-C bond. researchgate.net While traditional cross-coupling reactions have seen limited use of organogermanes, recent work demonstrates that under specific conditions, they can exhibit unique and orthogonal reactivity, outcompeting more conventional coupling partners like boronic acids and silanes. researchgate.netacs.orgresearchgate.net

The potential for organogermanium compounds to act as sources for germylenes (>Ge:) or in radical reactions presents another frontier. For example, some digermenes, which feature a Ge=Ge double bond, can act as a source of germylenes under specific conditions. mdpi.com The reactivity of alkoxygermanes in radical decomposition in the gas phase has been noted as a method for producing polymeric organooxogermanes, suggesting that further investigation into their radical chemistry is warranted. csic.es The development of new catalytic systems that can facilitate previously inaccessible transformations of alkoxygermanes is a key area of opportunity. This includes exploring their potential in reactions beyond traditional cross-coupling, such as in aza-Giese-type addition reactions. researchgate.net Furthermore, the study of organogermanium compounds with multiple bonds to germanium, which are often highly reactive, continues to be a promising area for discovering new chemical transformations. mdpi.comnih.govresearchgate.net

Opportunities for Advancements in Asymmetric Synthesis Utilizing Organogermanium Scaffolds

The development of catalytic asymmetric methods for the synthesis of chiral organogermanium compounds is a rapidly emerging and highly promising field. chinesechemsoc.orgrsc.org Historically, obtaining optically active organogermanes was a significant challenge, often relying on classical resolution or enzymatic desymmetrization. chinesechemsoc.orgchinesechemsoc.orgrsc.org However, recent breakthroughs in transition-metal catalysis have opened the door to the efficient and highly enantioselective construction of both carbon- and germanium-stereogenic centers. chinesechemsoc.orgchinesechemsoc.orgacs.orgnih.gov

Future advancements in this area will likely focus on several key aspects:

Development of Novel Chiral Ligands: The success of asymmetric catalysis hinges on the design of effective chiral ligands. rsc.orgrsc.orgnih.gov Creating new ligand architectures specifically tailored for germanium's unique properties, such as its larger atomic radius and distinct electronic characteristics, will be crucial for achieving higher enantioselectivities and broader substrate scope. acs.orgchemrxiv.org

Expansion of Reaction Scope: Current methods have demonstrated success in reactions like hydrogermylation and carbene insertion. chinesechemsoc.orgacs.orgnih.gov Future work should aim to expand the repertoire of asymmetric transformations to include other important reaction classes, such as cycloadditions and conjugate additions, using organogermanium reagents. chemrxiv.orgresearchgate.net

Synthesis of Complex Chiral Molecules: The application of these new asymmetric methods to the synthesis of complex, biologically active molecules or advanced materials will be a major goal. chemrxiv.org Chiral organogermanium compounds could serve as unique building blocks or as bioisosteres for carbon or silicon in medicinal chemistry. chinesechemsoc.org

Mechanistic Understanding: A deeper understanding of the reaction mechanisms and the factors governing stereocontrol in asymmetric organogermanium catalysis will be essential for the rational design of more efficient and selective catalytic systems. chinesechemsoc.org

The ability to create a diverse range of enantioenriched organogermane building blocks will undoubtedly unlock new possibilities in fields ranging from drug discovery to materials science. chinesechemsoc.orgchinesechemsoc.org

Prospects for the Rational Design and Development of Next-Generation Germanium-Based Reagents

The rational design of new and improved germanium-based reagents is a key driver for advancing organogermanium chemistry. This involves the strategic modification of the ligand environment around the germanium center to fine-tune its reactivity, stability, and selectivity. rsc.org For instance, the design of novel organometallic precursors has been shown to enable the synthesis of germanium nanoparticles at significantly lower temperatures than previously possible. rsc.org

Future prospects in this area include:

Tailored Reactivity: By systematically altering the electronic and steric properties of the organic groups attached to germanium, it should be possible to create reagents with tailored reactivity profiles. This could lead to the development of germanes that are highly selective for specific transformations or that can operate under milder reaction conditions. researchgate.netacs.org

Multi-functional Reagents: The design of bifunctional reagents containing both a germanium moiety and another reactive group (e.g., a boronic ester) has already demonstrated the potential for chemoselective and orthogonal cross-coupling reactions. researchgate.net Further exploration of such multi-functional reagents could lead to more complex and efficient synthetic strategies.

Photoinitiators and Catalysts: Novel germanium-based photoinitiators have been developed that generate reactive germyl (B1233479) radicals upon irradiation, which can be used to initiate polymerization reactions. acs.org There is significant potential to design new germane-based catalysts for a variety of organic transformations, including the use of germanium(II) complexes. mdpi.comsigmaaldrich.com

Computational Design: The use of computational methods, such as Density Functional Theory (DFT), can play a crucial role in the rational design of next-generation germanium reagents by predicting their structures, properties, and reactivity, thereby guiding synthetic efforts. rsc.orgacs.org

The development of a diverse toolbox of well-defined and highly functionalized germanium-based reagents will be essential for expanding the applications of organogermanium chemistry in both academic and industrial settings.

Interdisciplinary Research Avenues and Collaborative Opportunities

The unique properties of organogermanium compounds position them at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research and collaboration.

Materials Science: Organogermanium compounds are promising precursors for the synthesis of advanced materials. mdpi.comnih.govgelest.com They are used in the deposition of germanium-containing films for semiconductor applications and in the fabrication of germanium nanowires and nanoparticles. wikipedia.orgrsc.orggelest.comacs.org Collaboration between organic chemists and materials scientists could lead to the design of novel organogermanium precursors for next-generation electronic and optical devices. acs.orggelest.com For example, chiral organogermanium compounds may find applications in chiroptical materials. chemrxiv.org

Medicinal Chemistry and Biology: Organogermanium compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and antiviral properties. scispace.compharmacy180.comtandfonline.comontosight.aisrce.hr Their lower toxicity compared to some other organometallics makes them attractive candidates for drug development. conicet.gov.ar Collaborative efforts between synthetic chemists, biologists, and pharmacologists are crucial to explore the therapeutic potential of new organogermanium scaffolds, understand their mechanisms of action, and develop them into effective therapeutic agents. ontosight.airesearchgate.net

Polymer Chemistry: The ability of certain organogermanium compounds to act as initiators for polymerization reactions opens up avenues for the creation of novel polymers with unique properties. acs.org The incorporation of germanium into polymer backbones could lead to materials with enhanced thermal stability, refractive index, or other desirable characteristics. researchgate.net

The continued exploration of organogermanium chemistry, fueled by interdisciplinary collaboration, holds the potential to address challenges and create new opportunities in areas ranging from high-performance electronics to human health.

Interactive Data Table: Future Research Directions in Organogermanium Chemistry

| Research Area | Key Objectives | Potential Impact |

| Unexplored Reactivity | Discovering novel activation modes for Ge-C bonds; Exploring radical and cycloaddition chemistry of alkoxygermanes. | Expansion of synthetic methodologies; Access to novel molecular architectures. |

| Asymmetric Synthesis | Designing new chiral ligands for germanium; Broadening the scope of asymmetric transformations. | Access to enantioenriched organogermanium compounds for applications in medicine and materials science. chinesechemsoc.orgchemrxiv.org |

| Reagent Design | Creating germanium reagents with tailored reactivity; Developing multi-functional and photo-responsive reagents. | Enhanced synthetic efficiency and selectivity; New tools for polymer and materials synthesis. researchgate.netacs.org |

| Interdisciplinary Research | Developing organogermanium precursors for advanced materials; Investigating the therapeutic potential of new organogermanium compounds. | Next-generation electronics and optics; Novel therapeutic agents for various diseases. gelest.comscispace.compharmacy180.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Triethyl(methoxy)germane, and how can its purity be validated?

- Synthesis : this compound can be synthesized via alkylation of germanium halides (e.g., GeCl₄) with organometallic reagents (e.g., Grignard or organozinc reagents) under inert conditions. For example, tetramethylgermane is synthesized using methyl magnesium chloride and germanium tetrachloride . Adapting this method, methoxy-substituted organometallic reagents could be used to introduce the methoxy group.

- Characterization : Validate purity using ¹H/¹³C NMR to confirm substituent integration and chemical shifts (e.g., methoxy protons at δ ~3.3 ppm) . Coupled with mass spectrometry (MS) for molecular weight confirmation and TLC for reaction monitoring .

Q. What are the critical stability considerations for handling this compound in laboratory settings?

- Moisture Sensitivity : Like other organogermanes, it is likely moisture-sensitive. Store under inert gas (e.g., argon) and use anhydrous solvents. Degradation products can be monitored via IR spectroscopy (Ge-O stretching bands ~800 cm⁻¹) .

- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures. For analogous compounds (e.g., tetrabutylgermane), thermal stability is maintained below 150°C .

Advanced Research Questions

Q. How can researchers optimize radiochemical conversions (RCCs) in radio-iodination reactions using this compound?

- Methodology : Use HPLC with radiodetectors to quantify RCCs, as demonstrated for aryl germanes (e.g., triethyl(4-fluorophenyl)germane achieved 98% RCC) . Optimize reaction time and temperature (e.g., 60°C for 60 h for sterically hindered substrates) .

- Substituent Effects : Para-methoxy groups enhance RCCs (e.g., 99% for triethyl(4-methoxyphenyl)germane), while electron-withdrawing groups (e.g., -NO₂) suppress reactivity .

Q. What experimental parameters influence the stereoselective hydrogenation of this compound derivatives?

- Catalytic Conditions : Use Pd/C or PtO₂ under H₂ pressure (e.g., 50 psi) for hydrogenation of bicyclic systems. For triethyl(naphthalen-1-yl)germane, full hydrogenation to decalin derivatives required 60 h at 80°C .

- Diastereoselectivity : Steric effects from substituents (e.g., methoxy groups) can dictate selectivity. Monitor via ¹H NMR coupling constants or X-ray crystallography .

Q. How do steric and electronic factors impact the reactivity of this compound in cross-coupling reactions?

- Steric Hindrance : Bulky substituents (e.g., 2,6-dichlorophenyl) prevent reactions due to Ge center inaccessibility. Compare reactivity with less hindered analogs (e.g., para-substituted derivatives) .

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) enhance Ge-X bond polarization, facilitating nucleophilic substitution. Use Hammett plots to correlate substituent σ values with reaction rates .

Q. What analytical strategies resolve contradictions in reactivity data for organogermanes versus silanes?

- Comparative Studies : Perform parallel reactions with triethylgermane and triethylsilane analogs. For radio-iodination, germanes show higher RCCs (e.g., 97% vs. 58% for silanes) and cleaner chromatograms due to reduced side reactions .

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O quenching) or DFT calculations to identify intermediates unique to germanium .

Q. How can computational modeling guide the design of this compound-based catalysts?

- DFT Applications : Calculate bond dissociation energies (BDEs) for Ge-C and Ge-O bonds to predict stability. For example, Ge-C BDEs range from 50–70 kcal/mol, influencing catalyst longevity .

- Transition State Analysis : Model steric effects of methoxy groups on reaction pathways using software like Gaussian or ORCA .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Chromatography : Use silica gel chromatography with hexane/ethyl acetate gradients for non-polar organogermanes. For polar byproducts (e.g., germanium oxides), employ alumina-based columns .

- Crystallization : Slow evaporation from ethanol/water mixtures can yield single crystals for X-ray analysis, as done for triazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.